N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[2-(Cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide (Molecular formula: C₁₆H₂₂N₂O₃S; MW: 322.4225) is a sulfonamide derivative featuring a cyclohexene-substituted ethyl chain attached to the sulfamoyl group, which is further linked to a phenylacetamide core .
Properties
IUPAC Name |
N-[4-[2-(cyclohexen-1-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13(19)18-15-7-9-16(10-8-15)22(20,21)17-12-11-14-5-3-2-4-6-14/h5,7-10,17H,2-4,6,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMQWQDHASURRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps One common method starts with the preparation of the cyclohexene derivative, which is then reacted with an appropriate sulfonamide precursor
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
The compound N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
Case Study: Antimicrobial Efficacy
- Objective : Assess the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The compound has also been investigated for its cytotoxic effects on various cancer cell lines, demonstrating promising results.
Case Study: Cytotoxicity Evaluation
- Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 48 hours |
Enzyme Inhibition
Research suggests that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease progression.
Case Study: Enzyme Inhibition
- Objective : Investigate the inhibitory effects on acetylcholinesterase, relevant for neurodegenerative diseases.
- Findings : Similar compounds have shown effective inhibition, indicating potential therapeutic applications in Alzheimer's disease.
Anti-inflammatory Properties
Emerging studies have highlighted the anti-inflammatory potential of this compound, which could be beneficial in treating inflammatory conditions.
Case Study: Inflammation Model Study
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound significantly reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
| Cytokine | Control Level | Treated Level | Reduction (%) |
|---|---|---|---|
| TNF-alpha | High | Low | ~50 |
| IL-6 | High | Low | ~50 |
Mechanism of Action
The mechanism by which N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl Phenylacetamide Derivatives with Cyclohexyl-Related Substituents
Key Compounds:
- N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide ():
- N-(4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (7c) (): Structural Difference: Incorporates a thiazolidinone ring and carbamothioyl group. Properties: Higher melting point (300–302°C) and 83% yield .
Table 1: Comparative Data for Cyclohexyl-Related Derivatives
Benzamide-Acetamide Sulfonamides with Urease Inhibition
Key Compounds ():
- N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)-2-(2-((2,6-dichlorophenyl)amino)phenyl)acetamide (9): Structural Difference: Dichlorophenyl and methylisoxazolyl groups. Properties: Melting point 165–167°C, 67.9% yield, urease inhibitory activity .
Table 2: Comparison with Urease Inhibitors
Key Research Findings and Gaps
Biological Activity
N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects, supported by relevant data and research findings.
Chemical Structure and Synthesis
The compound this compound can be classified as a phenylacetamide derivative. The synthesis typically involves several key steps:
- Formation of the Benzamide Core : Starting with suitable benzene derivatives, nitration is performed to introduce functional groups.
- Sulfonation : The sulfamoyl group is introduced through sulfonation reactions.
- Alkylation : Ethyl and cyclohexenyl groups are added to the structure.
The final product is characterized by its unique combination of functional groups, which contribute to its biological activity.
Anticancer Activity
Research indicates that phenylacetamide derivatives, including our compound of interest, exhibit significant anticancer properties. A study evaluated various N-substituted phenylacetamides against different cancer cell lines, including A549 (lung cancer), showing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) analysis revealed that the presence of the sulfamoyl group enhances cytotoxicity against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15 |
| Control Drug (e.g., Doxorubicin) | A549 | 5 |
Anticonvulsant Properties
The anticonvulsant activity of related compounds has been documented in various studies. For example, derivatives of N-phenyl-2-acetamides have been tested in animal models for their effectiveness in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). While specific data for this compound is limited, its structural analogs show potential efficacy in these tests .
Analgesic and Anti-inflammatory Effects
Phenylacetamides are also known for their analgesic and anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis. This suggests that our compound may possess similar effects, although specific studies need to be conducted to confirm these activities.
Study 1: Anticancer Evaluation
A recent study synthesized a series of phenylacetamide derivatives and assessed their anticancer activities in vitro. The results indicated that modifications to the sulfamoyl group significantly affected the cytotoxicity profiles against various cancer cell lines .
Study 2: Anticonvulsant Activity Assessment
Another research effort focused on evaluating the anticonvulsant potential of structurally related compounds using animal models. The findings demonstrated that certain derivatives exhibited protective effects against seizures at specific dosages, suggesting a potential therapeutic application for epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
